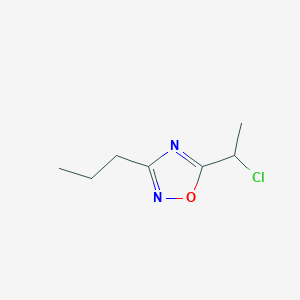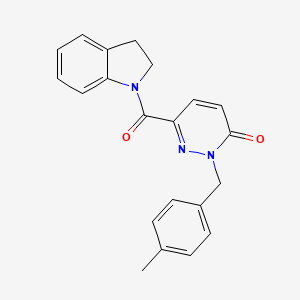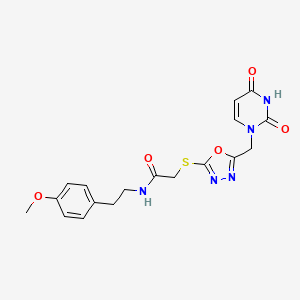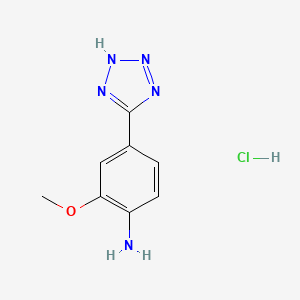
N-(3-(furan-3-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a specific synthetic molecule, likely designed for its unique structural and functional properties. It encompasses various functional groups, including a furan ring, a tetrahydro-2H-pyran ring, and a carboxamide group, which suggest a complex synthesis pathway and a molecule with potentially interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related furan and pyran derivatives typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of derivatives of the new condensed system 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran involves reactions of hydroxydimethyl-4H-cycloheptafuranone with arylidenemalononitriles to form condensed 2-amino-4H-pyrans, demonstrating a complex pathway to achieve the desired fused ring systems (Arsen'eva & Arsen'ev, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to the one typically features a combination of aromatic and heteroaromatic rings, which can affect their electronic and spatial configuration. Such structures are analyzed using spectroscopic methods, including IR, NMR, and HRMS, to determine their precise arrangements and any possible isomerism. For instance, studies on pyrazole derivatives have utilized these techniques to elucidate their structures, demonstrating the importance of such analyses in understanding the compound's chemical behavior (Saeed et al., 2020).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research in the field of heterocyclic chemistry has led to the development of various derivatives of furan and pyran compounds, which are integral to the structure of N-(3-(furan-3-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. These compounds have been synthesized through innovative methods, demonstrating the compound's versatility and potential for creating novel molecules with unique properties. For instance, the synthesis of pyrazole and imidazole derivatives showcasing antimicrobial activities (Idhayadhulla, Kumar, & Abdul, 2012) and the creation of new condensed systems like 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran (Arsen'eva & Arsen'ev, 2008) are notable examples.
Antimicrobial Activity
Derivatives of the compound have been explored for their antimicrobial properties. For example, chitosan Schiff bases based on heterocyclic moieties derived from furan compounds have been synthesized and evaluated for their biological activity against a range of bacteria and fungi, showing promising antimicrobial potential (Hamed et al., 2020).
Anticancer Activity
In the realm of anticancer research, derivatives of furan and pyran, related to the compound , have been studied for their cytotoxic effects against cancer cell lines. These studies are crucial for discovering new anticancer agents and understanding the mechanisms through which these compounds can be utilized in cancer therapy.
Chemical Synthesis Applications
The compound and its derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds. For instance, the synthesis of thio- and furan-fused heterocycles (Ergun et al., 2014) demonstrates the compound's utility in creating structurally complex and potentially bioactive molecules. These synthetic pathways are invaluable for advancing chemical science and developing new materials and drugs.
Safety and Hazards
Orientations Futures
The future of furan compounds lies in the shift from traditional resources such as crude oil to biomass . This change requires the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) offer a spectacular range of compounds that can be economically synthesized .
Mécanisme D'action
The mode of action of furan derivatives can vary widely depending on the specific compound and its targets. For example, some furan derivatives have been found to inhibit the HIV viral proteinase enzyme, which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .
The pharmacokinetics of furan derivatives can also vary. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, the result might be a decrease in the production of a certain molecule in the body.
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain enzymes or transporters in the body might affect the compound’s bioavailability .
Propriétés
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-17(15-7-11-24-14-15)6-10-20-18(22)19(8-12-23-13-9-19)16-4-2-1-3-5-16/h1-5,7,11,14,17,21H,6,8-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEUBBISMMKVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)
![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)
![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)
![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)
![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)


